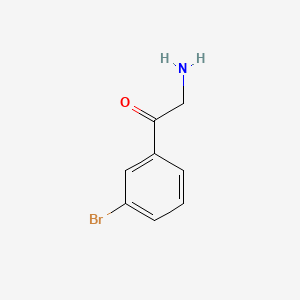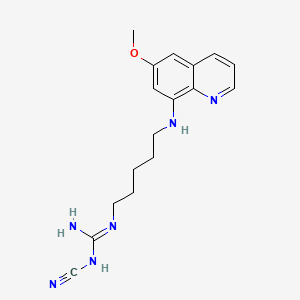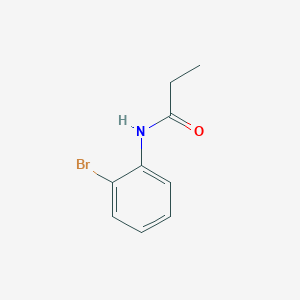
N-(2-bromophenyl)propanamide
Descripción general
Descripción
“N-(2-bromophenyl)propanamide” is a chemical compound with the CAS Number: 60751-73-7. It has a molecular weight of 228.09 . The IUPAC name for this compound is N-(2-bromophenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)propanamide” is represented by the InChI code: 1S/C9H10BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)propanamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
1. Fluorescent ATRP Initiator
N-(2-bromophenyl)propanamide derivatives have been utilized as fluorescent atom transfer radical polymerization (ATRP) initiators. Kulai and Mallet-Ladeira (2016) synthesized a compound structurally related to N-(2-bromophenyl)propanamide and found it effective for the polymerization of acrylates, with its crystal structure belonging to the monoclinic system (Kulai & Mallet-Ladeira, 2016).
2. Reactivity and Product Formation
Pandolfi et al. (2019) studied the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, revealing two potential deprotonation sites leading to different products. Deprotonation of the NH group resulted in β-lactam, while deprotonation of the CH2 group led to acrylanilide formation. This research highlights the molecule's versatility in producing diverse compounds with significant biological activities (Pandolfi et al., 2019).
3. Photochemistry and Crystal Structures
The photochemistry and crystal structures of monothioimides, including a derivative of N-(2-bromophenyl)propanamide, were studied by Fu, Scheffer, and Trotter (1998). They observed specific molecular conformations and proposed a new reaction mechanism involving nucleophilic attack, highlighting the compound's potential in photochemical applications (Fu, Scheffer, & Trotter, 1998).
4. Vibrational Frequencies and Molecular Properties
Viana et al. (2016) explored the molecular properties and vibrational mode couplings of paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. They used Density Functional Theory (DFT) for assessment, revealing insights into isomerization and intramolecular interactions (Viana et al., 2016).
5. Herbicidal Activity
A study by Liu et al. (2008) on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound related to N-(2-bromophenyl)propanamide, demonstrated effective herbicidal activity. This suggests potential agricultural applications of similar compounds (Liu et al., 2008).
6. Synthesis of Stereoselective Compounds
Marchetti, D'angeli, and Bertolasi (1997) synthesized stereoselective compounds from 2-bromoamide, indicating the use of N-(2-bromophenyl)propanamide derivatives in creating specific stereoisomers for various applications (Marchetti, D'angeli, & Bertolasi, 1997).
7. Immunosuppressive Activities
Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, and evaluated their immunosuppressive activities. This highlights the potential of N-(2-bromophenyl)propanamide derivatives in developing new immunosuppressive drugs (Giraud et al., 2010).
Propiedades
IUPAC Name |
N-(2-bromophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLTULYRNJFGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358928 | |
| Record name | N-(2-bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)propanamide | |
CAS RN |
60751-73-7 | |
| Record name | N-(2-bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



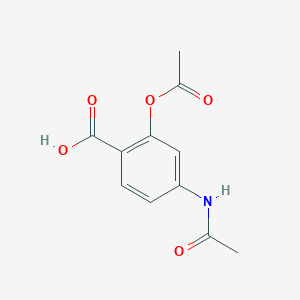
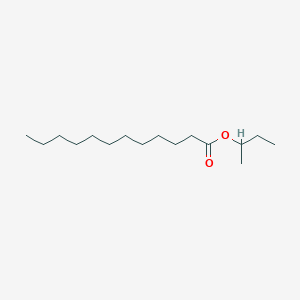

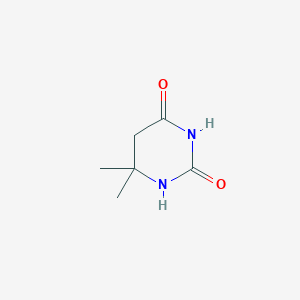


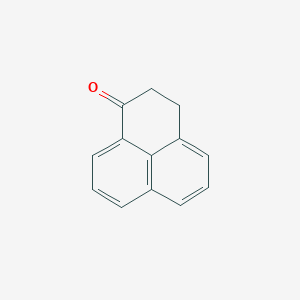
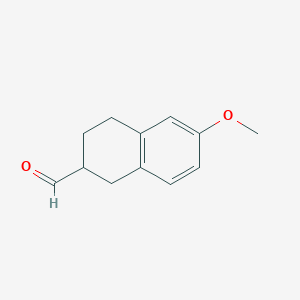
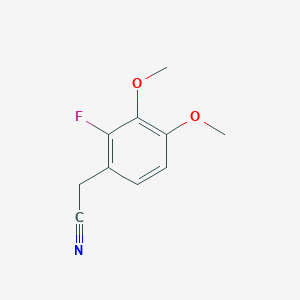
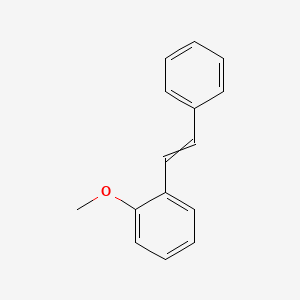
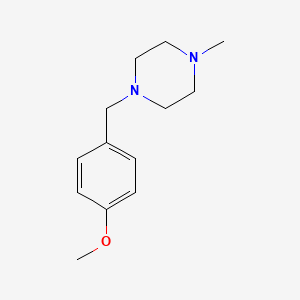
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)
